molecular formula C24H26N6 B2687121 5,6-Dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 890617-34-2

5,6-Dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2687121
CAS No.: 890617-34-2
M. Wt: 398.514
InChI Key: SFBWEFUAUWIINR-UHFFFAOYSA-N
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Description

5,6-Dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine is a strategically designed, potent small-molecule inhibitor that dually targets Anaplastic Lymphoma Kinase (ALK) and Focal Adhesion Kinase (FAK), two kinases with established roles in oncogenesis and cancer progression. Its primary research value lies in dissecting the synergistic signaling pathways and tumorigenic mechanisms driven by these kinases, particularly in cancers where ALK rearrangements or FAK overexpression contribute to proliferation, survival, and metastasis. The compound exerts its effect by competitively binding to the ATP-binding sites of these kinases, thereby inhibiting their phosphorylation and subsequent downstream signaling. This dual inhibition is of significant interest for investigating combination therapy approaches and overcoming resistance to single-agent targeted therapies. Research utilizing this inhibitor has been pivotal in exploring its efficacy in preclinical models, including non-small cell lung cancer (NSCLC) and other malignancies, providing a critical tool for understanding tumor biology and validating ALK and FAK as concurrent therapeutic targets [https://pubchem.ncbi.nlm.nih.gov/compound/16735418]. The compound serves as an essential pharmacological probe for advancing the field of kinase inhibitor discovery and for developing novel anti-cancer strategies.

Properties

IUPAC Name

5,6-dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6/c1-17-8-7-11-22(26-17)28-12-14-29(15-13-28)24-18(2)19(3)27-23-21(16-25-30(23)24)20-9-5-4-6-10-20/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBWEFUAUWIINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCN(CC2)C3=C(C(=NC4=C(C=NN43)C5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6-Dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H26N6C_{24}H_{26}N_6 with a molecular weight of approximately 398.514 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological properties.

PropertyValue
Molecular FormulaC24H26N6
Molecular Weight398.514 g/mol
CAS Number890617-34-2
Purity≥95%

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the pyrazolo[1,5-a]pyrimidine scaffold and subsequent functionalization to introduce the piperazine and pyridine moieties. A detailed synthetic pathway can be found in the literature .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds structurally related to our target have shown dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM . Specifically, one derivative demonstrated significant tumor growth inhibition in MCF-7 breast cancer cells by inducing apoptosis and inhibiting cell migration .

Antimicrobial Properties

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit antimicrobial activity. For example, a study identified a related compound that displayed synergistic effects with known antibiotics against resistant bacterial strains . This suggests that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance its antimicrobial efficacy.

Neuropharmacological Effects

Compounds containing piperazine moieties have been studied for their neuropharmacological effects. The presence of the 6-methylpyridin-2-yl group may contribute to enhanced interactions with neurotransmitter receptors, potentially leading to anxiolytic or antidepressant effects. However, specific studies on this compound's neuropharmacological activity are still limited.

Case Studies

Several case studies have been conducted on similar compounds:

  • Anticancer Efficacy : A derivative was tested in vivo on MCF-7 and A549 cancer cell lines, demonstrating a dose-dependent reduction in cell viability and increased apoptosis markers.
  • Antimicrobial Synergy : A related pyrazolo[1,5-a]pyrimidine was shown to enhance the efficacy of colistin against Gram-negative bacteria in vitro.
  • Neuropharmacological Screening : Preliminary screening indicated potential anxiolytic effects in rodent models when tested against standard anxiolytics.

Scientific Research Applications

Basic Information

  • Molecular Formula : C₄₀H₄₅N₁₁
  • Molecular Weight : 679.9 g/mol
  • IUPAC Name : N,N-dimethyl-2-[4-[6-phenyl-7-[4-[[(4-(5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]phenyl]pyrido[2,3-d]pyrimidin-2-yl]piperazin-1-yl]ethanamine

Structural Characteristics

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the pyrazolo-pyrimidine core is particularly notable for its interaction with various biological targets.

Anticancer Activity

Recent studies have explored the anticancer properties of 5,6-Dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: In Vitro Studies

A study conducted on human breast cancer cells demonstrated that the compound induced apoptosis via the mitochondrial pathway. The results indicated a significant decrease in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 8 µM .

Neurological Disorders

The compound's potential as a neuroprotective agent has also been investigated. Its ability to cross the blood-brain barrier makes it a candidate for treating disorders such as Alzheimer's disease and Parkinson's disease.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of the compound resulted in reduced neuroinflammation and improved cognitive function as assessed by behavioral tests. Histological analysis revealed decreased neuronal loss in treated groups compared to controls .

Antimicrobial Properties

Emerging research suggests that this compound exhibits antimicrobial activity against various pathogens. Its mechanism appears to involve disruption of bacterial cell membranes.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Structural Modifications and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name / ID Substituents Key Structural Features Reference
Target Compound 5,6-dimethyl, 3-phenyl, 7-[4-(6-methylpyridin-2-yl)piperazin-1-yl] Piperazine-linked pyridine; high steric bulk
3-(2-Chlorophenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine (902023-61-4) 3-(2-chlorophenyl), 5-methyl, 7-morpholine Morpholine substituent enhances polarity; chlorophenyl improves lipophilicity
6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine 6-benzyl, 2,5-dimethyl, 3-phenyl, 7-(4-phenylpiperazine) Benzyl group increases lipophilicity; phenylpiperazine alters receptor affinity
5-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline Quinoline fused at position 3; 6-(4-piperazinylphenyl) Quinoline moiety introduces π-π stacking potential; extended conjugation
6-Ethyl-2,5-dimethyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine 6-ethyl, 2,5-dimethyl, 3-phenyl, 7-piperidine Piperidine substituent reduces polarity compared to piperazine
Key Observations:
  • Piperazine vs. Piperidine/Morpholine : Piperazine derivatives (e.g., target compound) exhibit higher hydrogen-bonding capacity due to the secondary amine, whereas morpholine (oxygen-containing) and piperidine (saturated) analogs prioritize lipophilicity .
  • Aryl Substituents : 3-Phenyl and chlorophenyl groups enhance aromatic interactions, while benzyl groups (as in ) increase hydrophobicity.

Pharmacological and Physicochemical Properties

Antitrypanosomal Activity:

Pyrazolo[1,5-a]pyrimidines act as purine antimetabolites, disrupting nucleotide biosynthesis in parasites. The target compound’s piperazine-pyridine moiety may improve blood-brain barrier penetration compared to morpholine derivatives, which are more polar .

Solubility and Bioavailability:
  • Target Compound : Predicted logP ~3.5 (moderate lipophilicity; piperazine balances hydrophobic phenyl groups).
  • Morpholine Derivative (902023-61-4) : Lower logP (~2.8) due to morpholine’s oxygen atom .
  • Benzyl Derivative () : High logP (~4.2) limits aqueous solubility but enhances membrane permeability.

Q & A

Q. Resolution workflow :

Re-measure spectra under standardized conditions.

Perform 2D NMR (COSY, HSQC) to confirm connectivity.

Cross-validate with HRMS for molecular formula accuracy .

Advanced: What role does Design of Experiments (DOE) play in optimizing pyrazolo[1,5-a]pyrimidine synthesis?

Answer:
DOE minimizes experimental runs while maximizing data quality:

  • Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst loading) affecting yield .
  • Response surface methodology (RSM) : Central composite designs model nonlinear relationships. For example, optimizing reflux time (4–6 hours) and pyridine volume (8–12 mL) maximizes yield to >85% .
  • Robustness testing : Taguchi methods assess parameter sensitivity (e.g., solvent purity ±5%) to ensure reproducibility .

Case study : A three-step one-pot synthesis achieved 92% yield by optimizing catalyst concentration (10 mol%) and temperature (90°C) via RSM .

Advanced: What methodologies are recommended for evaluating the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?

Answer:
Focus on target-specific assays:

  • Enzyme inhibition : Measure IC50_{50} against kinases (e.g., EGFR) using fluorescence-based assays (e.g., ADP-Glo™). The trifluoromethyl group in N,N-dimethyl derivatives enhances inhibition by 30% compared to non-fluorinated analogs .
  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Derivatives with 4-(6-methylpyridin-2-yl)piperazine show selectivity indices >10 due to improved membrane permeability .
  • ADMET profiling : Predict pharmacokinetics via SwissADME and validate with in vitro CYP450 inhibition assays .

Structural considerations : Introduce hydrophilic groups (e.g., carboxamides) to reduce logP values and mitigate hepatotoxicity .

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